molecular formula C20H24ClN3O B11104102 3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)propanamide

3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)propanamide

Cat. No.: B11104102
M. Wt: 357.9 g/mol
InChI Key: KDQZAASXGPCWIW-UHFFFAOYSA-N
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Description

3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a chlorophenyl group attached to a propanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.

    Introduction of the Chlorophenyl Group: The benzylpiperazine is then reacted with 3-chlorobenzoyl chloride to introduce the chlorophenyl group.

    Formation of Propanamide: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazino)-N-(3-chlorophenyl)propanamide: Similar structure but with a methyl group instead of a benzyl group.

    3-(4-Phenylpiperazino)-N-(3-chlorophenyl)propanamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE is unique due to its specific combination of a benzylpiperazine moiety and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)propanamide

InChI

InChI=1S/C20H24ClN3O/c21-18-7-4-8-19(15-18)22-20(25)9-10-23-11-13-24(14-12-23)16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,25)

InChI Key

KDQZAASXGPCWIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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